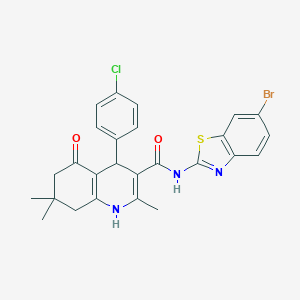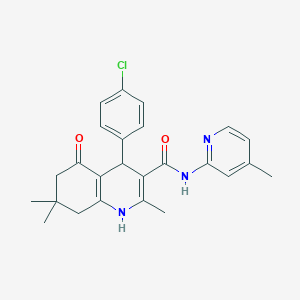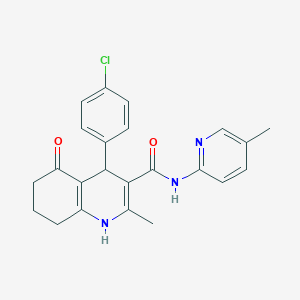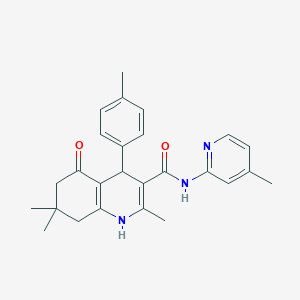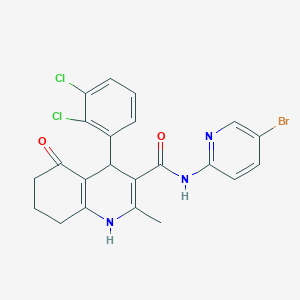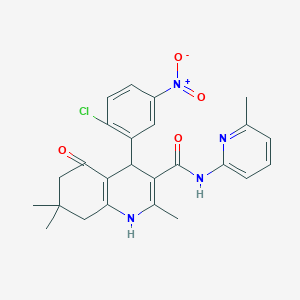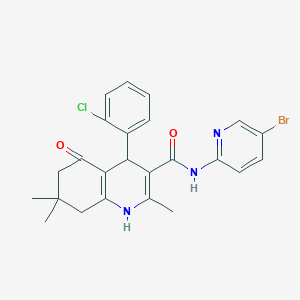![molecular formula C23H17N3OS2 B304285 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B304285.png)
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a chemical compound that has shown potential as a therapeutic agent for various autoimmune diseases.
Wirkmechanismus
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine works by inhibiting the Janus Kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines. By inhibiting JAK enzymes, 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine disrupts the activation of T-cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It also reduces the proliferation of T-cells and the expression of adhesion molecules, which are involved in the migration of immune cells to inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is its specificity for JAK enzymes, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used in experiments. Additionally, its long-term safety and efficacy in humans are still being evaluated.
Zukünftige Richtungen
For 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine research include the development of more potent and selective JAK inhibitors, as well as the investigation of its potential for other autoimmune and inflammatory diseases. The use of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine in combination with other therapies, such as biologics and small molecule inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine treatment may help to personalize therapy for individual patients.
Conclusion
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine is a promising therapeutic agent for autoimmune diseases that works by inhibiting JAK enzymes and reducing inflammation. Its specificity for JAK enzymes and its ability to reduce the production of pro-inflammatory cytokines make it an attractive target for drug development. However, further research is needed to determine its long-term safety and efficacy in humans, as well as its potential for other diseases.
Synthesemethoden
The synthesis of 2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine involves several steps, including the reaction of 2-chloro-6,7-dihydro-5H-cyclopenta[b]thiophene with 3-aminopyridine, followed by the reaction with 10H-phenothiazine-10-carboxylic acid chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of these diseases.
Eigenschaften
Produktname |
2-(10H-phenothiazin-10-ylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-ylamine |
|---|---|
Molekularformel |
C23H17N3OS2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C23H17N3OS2/c24-20-14-12-13-6-5-7-15(13)25-22(14)29-21(20)23(27)26-16-8-1-3-10-18(16)28-19-11-4-2-9-17(19)26/h1-4,8-12H,5-7,24H2 |
InChI-Schlüssel |
JFNNYIRDWDFZEA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Kanonische SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





